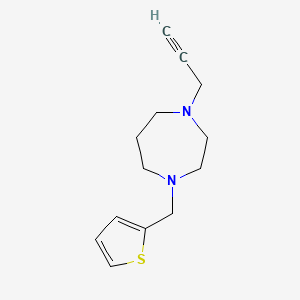

1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane

Description

1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane is a 1,4-diazepane derivative characterized by a seven-membered diazepane ring substituted at the 1-position with a propargyl (prop-2-ynyl) group and at the 4-position with a thiophen-2-ylmethyl moiety. This compound is structurally related to other 1,4-diazepane derivatives investigated for therapeutic applications, such as serotonin receptor modulation and cannabinoid receptor agonism .

Properties

IUPAC Name |

1-prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2S/c1-2-6-14-7-4-8-15(10-9-14)12-13-5-3-11-16-13/h1,3,5,11H,4,6-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEKOWTYCXTVAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCN(CC1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-diazepane, propargyl bromide, and thiophen-2-ylmethyl chloride.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reactions.

Synthetic Route: The synthetic route generally includes the alkylation of 1,4-diazepane with propargyl bromide to introduce the prop-2-ynyl group, followed by the alkylation with thiophen-2-ylmethyl chloride to introduce the thiophen-2-ylmethyl group.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific substituents on the diazepane ring.

Major Products:

Scientific Research Applications

1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: The compound could be investigated for its potential pharmacological properties, including its effects on specific molecular pathways or disease models.

Industry: In industrial applications, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the nature of the interactions with the compound.

Comparison with Similar Compounds

Structural Comparison

The structural diversity of 1,4-diazepane derivatives arises from substitutions at the 1- and 4-positions. Key analogs include:

Key Observations :

- The propargyl-thiophene combination in the target compound is unique, offering a balance of hydrophobicity (thiophene) and reactivity (alkyne).

- Bulky substituents (e.g., (4-Chlorophenyl)(phenyl)methyl) may hinder receptor binding, whereas electron-withdrawing groups (e.g., CF₃) enhance metabolic stability .

Key Observations :

Pharmacological Activity

1,4-diazepane derivatives exhibit diverse biological activities:

Key Observations :

Biological Activity

1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane is a compound belonging to the diazepane class, characterized by its unique structural features that may confer significant biological activity. This article delves into the biological properties of this compound, including its pharmacological effects, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

Where:

- , , , and represent the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively.

Pharmacological Properties

- Antitumor Activity : Preliminary studies indicate that compounds similar to 1-prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane exhibit significant antitumor properties. For instance, compounds with acetylenic side chains have shown effective inhibition of tumor growth in various cancer models, suggesting potential applications in oncology .

- Antimicrobial Effects : Research has highlighted the antibacterial properties of diazepane derivatives. These compounds have been investigated for their ability to inhibit bacterial growth and may serve as leads in the development of new antibiotics .

- Neuroprotective Effects : Some studies suggest that similar diazepane derivatives could possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

The biological activity of 1-prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane may be attributed to its interaction with specific biological targets:

- Kinase Inhibition : Compounds in this class have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression .

- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and cellular signaling, contributing to its potential therapeutic effects .

Study 1: Antitumor Efficacy

A study conducted on a series of diazepane derivatives demonstrated significant antitumor activity against human breast carcinoma xenografts. The compound exhibited a tumor growth inhibition rate of approximately 90% at a dosage of 25 mg/kg/day when administered orally. This suggests promising potential for further development as an anticancer agent .

Study 2: Antibacterial Activity

In another investigation focusing on the antibacterial properties of diazepane derivatives, compounds were tested against various strains of bacteria. Results indicated that certain derivatives showed potent activity against resistant strains, highlighting their potential as new antibacterial agents .

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.